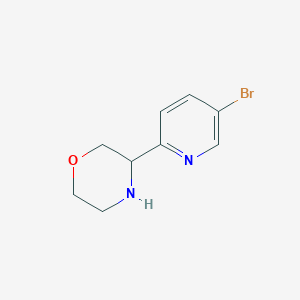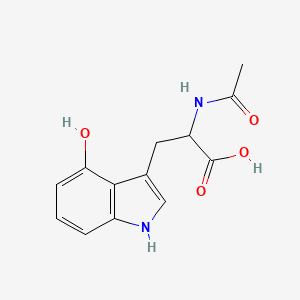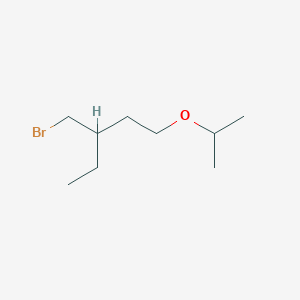
3-(Bromomethyl)-1-isopropoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-isopropoxypentane is an organic compound that features a bromomethyl group attached to a pentane chain with an isopropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-isopropoxypentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxypentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-isopropoxypentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Ketones or aldehydes.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-isopropoxypentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates by modifying its structure to enhance biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound can be used to study the effects of bromomethyl groups on biological systems and their interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-isopropoxypentane in chemical reactions involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles due to the presence of the electron-withdrawing bromine atom, which makes the carbon atom electrophilic. The isopropoxy group can also participate in reactions, particularly in oxidation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-isopropoxypentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-(Bromomethyl)-1-isopropoxypentane is unique due to the combination of the bromomethyl and isopropoxy groups, which provide distinct reactivity patterns. The bromomethyl group is more reactive than the chloromethyl group, making it more suitable for certain nucleophilic substitution reactions. The isopropoxy group offers steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C9H19BrO |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-propan-2-yloxypentane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
AXUIMXPGJATFBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCOC(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




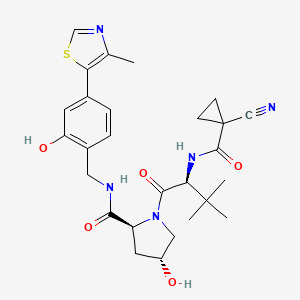

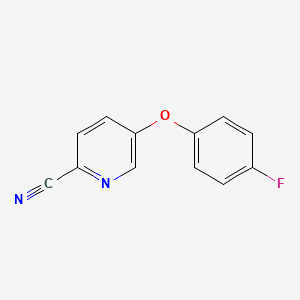
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
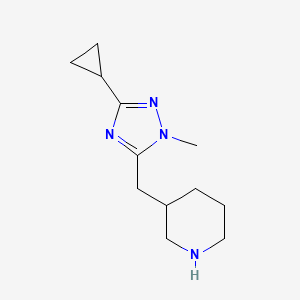

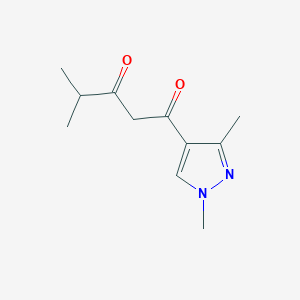
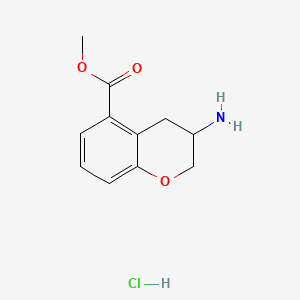
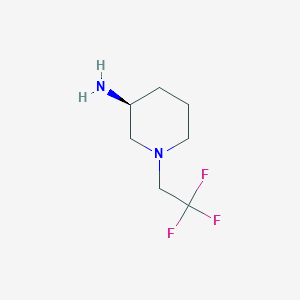
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
